molecular formula C16H22N2O5 B2484560 N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851988-71-1

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2484560
CAS No.: 851988-71-1
M. Wt: 322.361
InChI Key: PBWWCVFXBAGTBY-UHFFFAOYSA-N
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Description

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The compound features a benzoxazolone core, a privileged structure in the design of biologically active molecules. This scaffold is found in compounds investigated as potent inhibitors of kinase targets, such as the Janus kinases (JAK family) . Similar benzoxazole-based structures have also been explored for their potential as anti-parasitic agents, specifically in inhibiting the Plasmodium falciparum equilibrative nucleoside transporter (PfENT1) for applications against malaria . The structural motif is known for its ability to participate in key hydrogen-bonding interactions within enzymatic active sites. The N,N-bis(2-methoxyethyl)propanamide side chain is designed to enhance solubility and influence the compound's pharmacokinetic properties, making it a valuable chemical tool for researchers developing novel therapeutic agents. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-21-11-9-17(10-12-22-2)15(19)7-8-18-13-5-3-4-6-14(13)23-16(18)20/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWWCVFXBAGTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. This is followed by the introduction of the N,N-bis(2-methoxyethyl) group through alkylation reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Core Functional Groups and Substituents

The compound’s benzoxazolone ring and bis(2-methoxyethyl)amide side chain distinguish it from structurally related molecules:

Compound Name Core Structure Key Substituents Pharmacological Relevance
N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide Benzoxazolone + propanamide Bis(2-methoxyethyl) groups Potential stability for drug delivery (inferred from analogs)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-hydroxy-1,1-dimethylethyl, methyl Metal-catalyzed C–H bond activation
(S)-N-(3-(5-(((4S,5R)-5-(3,5-bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-spiro[2.5]oct-5-ène-6-yl)-4-méthoxyphényl)-3,3,3-trifluoro-2-méthoxy-2-phénylpropanamide Oxazolidinone + spirocyclic Trifluoromethyl, methoxy, phenyl High-affinity enzyme inhibition (patent-derived)

Key Observations :

  • The benzoxazolone moiety in the target compound may confer rigidity and hydrogen-bonding capacity, similar to benzamide derivatives used in directing C–H functionalization .

Comparison of Analytical Methods :

  • X-ray crystallography : Widely used for structural confirmation (e.g., uses SHELX software ).

Biological Activity

N,N-bis(2-methoxyethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzoxazole moiety with a propanamide backbone. The compound's molecular formula is C13H15N2O4C_{13}H_{15}N_{2}O_{4}, and it has a molecular weight of approximately 249.27 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazole can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 62.5 to 125 µg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Properties

The anticancer activity of benzoxazole derivatives has been widely documented. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values observed in these studies typically range from 200 to 300 µg/mL . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Benzoxazole derivatives have shown promising anti-inflammatory properties in preclinical models. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis compared to control groups .

Another investigation focused on its antimicrobial properties against resistant bacterial strains. The findings highlighted its efficacy in inhibiting bacterial growth at lower concentrations than traditional antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Q. What green chemistry approaches minimize waste in synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with Cyrene™ (dihydrolevoglucosenone) for amide coupling (E-factor reduction >30%) .
  • Catalytic Recycling : Use immobilized lipases for enantioselective steps, achieving >90% recovery over 5 cycles .

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